1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a chemical compound characterized by its molecular formula and a molecular weight of 291.97 g/mol. It features two bromine atoms and an ethanone functional group, which contributes to its reactivity and potential applications in various fields. The compound is typically synthesized through bromination reactions, leading to specific substitution patterns on the phenyl ring, which influence its chemical behavior and biological activity .
These reactions are facilitated by various reagents and conditions, including solvents like dichloromethane and catalysts such as palladium on carbon.
The biological activity of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is notable for its potential roles in enzyme inhibition and protein-ligand interactions. The compound's ability to form covalent bonds with biological molecules allows it to modify their structure and function, making it a candidate for research in medicinal chemistry .
The mechanism involves the interaction of the bromomethyl group with nucleophilic sites on proteins, leading to structural modifications that can affect enzymatic activity and other biological processes .
The synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone typically involves the bromination of 3-methylacetophenone. Key steps include:
Industrial methods may utilize continuous flow reactors for efficiency .
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone finds applications in various domains:
Several compounds share structural similarities with 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1-(4-Bromo-3-methylphenyl)ethanone | 37074-40-1 | 0.93 |
3-Bromo-4-bromomethylacetophenone | 40180-80-1 | 0.91 |
5-Bromo-3,4-dihydronaphthalen-1(2H)-one | 68449-30-9 | 0.91 |
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one | 1273597-02-6 | 0.91 |
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | 90772-52-4 | 0.91 |
The uniqueness of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone lies in its specific substitution pattern that imparts distinct chemical and physical properties, making it particularly suitable for applications in organic synthesis and biological research .
Regioselective bromination of acetophenone derivatives is critical for introducing halogen atoms at specific positions without undesired side reactions. For 1-[4-bromo-3-(bromomethyl)phenyl]ethanone, two bromine atoms must be installed: one at the para-position relative to the acetyl group and another as a bromomethyl substituent at the meta-position.
Bromination of acetophenones can occur via two pathways:
The choice between these pathways depends on reaction conditions. For example, N-bromosuccinimide (NBS) in acidic media (e.g., p-toluenesulfonic acid) promotes nuclear bromination, yielding meta-bromo derivatives. Conversely, radical-initiated bromination using azobisisobutyronitrile (AIBN) in acetonitrile favors side-chain bromination, as demonstrated in the synthesis of 1-(4-(bromomethyl)phenyl)ethanone.
The acetyl group in acetophenone acts as a meta-directing group during EAS. However, under radical conditions, the methyl group adjacent to the carbonyl becomes the target. For instance, 4′-methylacetophenone undergoes bromomethylation via NBS and AIBN, producing 1-(4-(bromomethyl)phenyl)ethanone in 95% yield. Subsequent bromination at the para-position requires careful optimization to avoid overhalogenation.
Sequential halogenation demands catalysts that enhance selectivity and reduce side reactions.
Aluminum oxide (Al₂O₃) plays a pivotal role in modulating bromination sites:
This dichotomy enables a two-step strategy:
A key advantage of Al₂O₃ is its reusability. Acidic Al₂O₃ retains 86% activity after three cycles, making it cost-effective for large-scale synthesis.
Solvents influence reaction kinetics and selectivity by stabilizing intermediates or altering transition states.
A synthesis route for 1-[4-bromo-3-(bromomethyl)phenyl]ethanone might involve:
This solvent-mediated approach achieves >80% combined yield while minimizing di- or tri-brominated byproducts.
The phenyl ring in 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone features a bromine atom at the para position and a bromomethyl group at the meta position relative to the acetyl substituent. Bromine is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive effect [1] [8]. The bromomethyl group (-CH2Br), while also deactivating, exhibits a weaker electron-withdrawing effect compared to bromine, creating a gradient of electron density across the ring . This electronic asymmetry influences the regioselectivity of further electrophilic attacks.
Kinetic studies reveal that the remaining ortho position relative to the acetyl group becomes the most reactive site for electrophilic substitution. Despite the deactivating nature of the bromine substituents, the acetyl group’s electron-withdrawing effect polarizes the ring, stabilizing the sigma complex intermediate at the ortho position [1] [5]. This stabilization is evident in comparative rate experiments, where the ortho-substituted product forms 2.3 times faster than the para-substituted isomer under identical conditions [5] [7].
Position Relative to Acetyl Group | Relative Reactivity (krel) | Dominant Substituent Influence |
---|---|---|
Ortho | 2.3 | Acetyl group resonance |
Meta | 0.4 | Bromine inductive effect |
Para | 1.0 (reference) | Bromomethyl steric hindrance |
In acetonitrile-water mixtures (3:1 v/v), the reaction exhibits pseudo-first-order kinetics with an activation energy of 58 kJ/mol [7]. Polar aprotic solvents enhance the stability of charged intermediates, increasing the rate of sigma complex formation by 40% compared to nonpolar media [5]. At temperatures above 60°C, entropy effects dominate, favoring the less sterically hindered para position despite its lower inherent reactivity [6].
Di-bromination of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone requires strong Brønsted acids like sulfuric acid to generate the bromonium ion (Br+) electrophile [6] [8]. The catalytic cycle involves:
The acetyl group’s resonance effect activates specific ring positions by withdrawing electron density through conjugation, making the ortho position susceptible to attack even in the presence of deactivating bromine substituents [1] [5].
Isotopic labeling experiments using D2SO4 reveal a stepwise mechanism:
$$
\text{First bromination: } k1 = 1.8 \times 10^{-3} \, \text{s}^{-1} \, \text{(ortho to acetyl)}
$$
$$
\text{Second bromination: } k2 = 4.2 \times 10^{-4} \, \text{s}^{-1} \, \text{(meta to first bromine)}
$$
The 4.3-fold decrease in rate for the second substitution reflects increased steric crowding and electronic deactivation from the first bromine atom [6] [8]. Concerted pathways are disfavored due to the high energy required to stabilize two simultaneous sigma complexes [1].
Under metal-free conditions, bromination proceeds via a radical chain mechanism initiated by photochemical or thermal homolysis of Br2 [7]:
$$
\text{Initiation: } \text{Br}2 \xrightarrow{h\nu} 2\text{Br}^\bullet
$$
$$
\text{Propagation: } \text{Br}^\bullet + \text{C}6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}3 \rightarrow \text{C}6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}2^\bullet + \text{HBr}
$$
$$
\text{Termination: } \text{C}6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}2^\bullet + \text{Br}2 \rightarrow \text{C}6\text{H}4(\text{Br})(\text{CH}2\text{Br})\text{COCH}2\text{Br} + \text{Br}^\bullet
$$
Electron paramagnetic resonance (EPR) spectroscopy detects stable benzyl-type radicals with g-factors of 2.0034, confirming radical intermediates [7].
The dielectric constant of the reaction medium significantly impacts radical lifetimes:
Solvent | Dielectric Constant (ε) | Radical Half-life (t1/2) |
---|---|---|
Acetonitrile | 37.5 | 12.4 ms |
Dichloromethane | 8.9 | 8.1 ms |
Hexane | 1.9 | 3.2 ms |
Polar solvents stabilize charge-separated transition states, extending radical lifetimes and increasing bromination yields by up to 35% compared to nonpolar media [7].
A fundamental experiment involves the synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone from 1-(4-bromo-3-methylphenyl)ethanone via radical bromination [3]. This transformation demonstrates how the benzylic position is preferentially brominated over other sites due to the relative stability of the benzylic radical intermediate [4].
The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent, with AIBN (azobisisobutyronitrile) as a radical initiator in carbon tetrachloride solvent under light irradiation [5]. Students can observe how the electronic effects of the existing substituents (acetyl and bromine) influence the regioselectivity of the reaction.
The experiment allows students to:
Another valuable experiment involves comparing the reactivity of different sites within the molecule toward various reagents. For instance, students can investigate the differential reactivity of:
This comparative approach helps students understand how different functional groups within the same molecule can exhibit distinct reactivity patterns based on their electronic and steric environments [6] [4].
Experiment Title | Learning Objectives | Required Materials (Microscale) | Hazard Reduction Measures |
---|---|---|---|
Regioselective Bromination of 1-(4-bromo-3-methylphenyl)ethanone | Understanding radical bromination mechanisms and regioselectivity | 50 mg precursor, 60 mg NBS, 2 mg AIBN, 2 mL CCl4 | Reduced scale (50 mg vs. traditional 500 mg), fume hood operation |
Nucleophilic Substitution Reactions of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone | Exploring reactivity of bromomethyl groups in nucleophilic substitutions | 50 mg target compound, 30 mg nucleophile, 2 mL solvent | Reduced solvent volumes, alternative greener solvents when possible |
Comparative Study of Benzylic vs. Aromatic Bromination | Comparing reactivity of different sites toward bromination | 50 mg each of test compounds, 60 mg NBS, 2 mg AIBN, 2 mL CCl4 | Microscale techniques, sealed reaction vessels, proper waste disposal |
Computational Prediction of Regioselectivity in Radical Bromination | Using computational methods to predict reaction outcomes | Computer with molecular modeling software | Virtual experiments eliminate chemical exposure |
The implementation of microscale techniques in the synthesis and study of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone offers significant advantages in terms of safety, environmental impact, and educational effectiveness [7] [8].
Microscale synthesis aligns with green chemistry principles by:
A study on the synthesis of brominated compounds demonstrated that the Scale Risk Index (SRI) improves significantly when reactions are conducted at microscale, indicating better safety profiles without compromising educational outcomes [7].
Effective microscale synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone requires specialized equipment and techniques:
Advantage Category | Specific Benefits | Quantitative Comparison |
---|---|---|
Safety Improvements | Reduced exposure to hazardous chemicals, Lower risk of accidents | 90% reduction in chemical exposure (50 mg vs. 500 mg scale) |
Environmental Benefits | Decreased waste generation, Reduced solvent usage | 90% reduction in waste generation, 80-90% reduction in solvent use |
Educational Enhancements | Faster reactions, More experiments per session, Better visualization | 50% time reduction, 3-4x more experiments possible per lab period |
Economic Advantages | Lower reagent costs, Reduced waste disposal expenses | 85-90% cost reduction for reagents and solvents |
Computational modeling provides powerful tools for predicting and understanding the regiochemical control in reactions involving 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone, offering students insights into reaction mechanisms without the hazards associated with laboratory experiments [11] [12].
The first step in computational modeling exercises involves visualizing and analyzing the molecular structure of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone. Students can use molecular modeling software to:
These exercises help students understand how the structural features of the molecule influence its reactivity patterns.
Computational methods are particularly valuable for predicting regiochemical outcomes in reactions involving 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone [11]. Students can:
The most effective educational approach combines computational modeling with experimental work, allowing students to:
This integrated approach helps students develop critical thinking skills and appreciate the complementary nature of theoretical and experimental approaches in chemistry.
Exercise | Computational Methods | Learning Outcomes | Software Tools |
---|---|---|---|
Prediction of Radical Bromination Sites | Semi-empirical (PM6, AM1) calculations of radical stability | Predict regioselectivity based on radical stability | MOPAC, Avogadro, WebMO |
Calculation of Transition State Energies | DFT calculations of transition state geometries | Understand energetic factors controlling reaction pathways | Gaussian, ORCA, NWChem |
Molecular Orbital Visualization | Visualization of HOMO/LUMO distributions | Correlate electronic structure with reactivity | Avogadro, PyMOL, Jmol |
Reaction Energy Profile Mapping | Energy profile calculation along reaction coordinate | Visualize energy changes throughout reaction progress | Gaussian, ORCA with reaction path tools |
The computational modeling of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone and its reactions provides students with valuable insights into the electronic and structural factors that control regiochemistry, complementing and enhancing their understanding of experimental results [11] [12] [13].